molecular formula C10H12ClNOS B1377316 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1384428-27-6

1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B1377316
CAS No.: 1384428-27-6
M. Wt: 229.73 g/mol
InChI Key: GNNGBUGMUNAQQS-UHFFFAOYSA-N
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Description

1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a synthetic organic compound characterized by a phenyl ring substituted with a chloromethyl (-CH2Cl) group at the 3-position, linked via a sulfanyl (thioether) group to an N,N-dimethylformamide (DMF) moiety. Limited direct data on this compound are available in the provided evidence; thus, comparisons are inferred from structurally related analogs.

Properties

IUPAC Name

S-[3-(chloromethyl)phenyl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNGBUGMUNAQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be synthesized through a multi-step process involving the following key steps:

    Thioether Formation: The chloromethylated phenyl compound is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the sulfanyl group.

    Formamide Formation: Finally, the resulting compound is reacted with dimethylformamide (DMF) in the presence of a base such as sodium hydride (NaH) to form the desired product.

Industrial Production Methods: Industrial production of 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems for better control and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The formamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfanyl group can undergo redox reactions. The formamide group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structure and Functional Groups :

  • Features a phthalimide core with a chloro substituent at position 3 and a phenyl group at position 2 (Fig. 1, ).
  • Lacks the sulfanyl and DMF groups present in the target compound.

Key Differences :

Feature Target Compound 3-Chloro-N-phenyl-phthalimide
Core Structure DMF-linked sulfanyl-phenyl Phthalimide
Reactive Group -CH2Cl -Cl
Applications Potential intermediate in synthesis Polymer monomer

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea Derivatives

Structure and Functional Groups :

  • Contains a chloromethyl-substituted thiazole ring linked to a phenyl-urea scaffold ().
  • The chloromethyl group is similar to the target compound but is part of a heterocyclic thiazole system.

Key Differences :

Feature Target Compound Urea-Thiazole Derivatives
Functional Group DMF Urea
Heterocyclic Component None Thiazole
Potential Use Solubility enhancer or intermediate Drug discovery

5-(3-Chlorophenylsulfanyl)-pyrazole Derivatives

Structure and Functional Groups :

  • Includes a 3-chlorophenylsulfanyl group attached to a pyrazole-carbaldehyde core ().
  • Shares the sulfanyl linkage but substitutes the chloromethyl group with a simple chloro substituent on the phenyl ring.

Key Differences :

Feature Target Compound Pyrazole Derivative
Phenyl Substituent -CH2Cl at 3-position -Cl at 3-position
Core Structure DMF-linked sulfanyl Pyrazole-carbaldehyde
Electronic Effects Polar (DMF) Lipophilic (-CF3)

Biological Activity

1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, including toxicity, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₄ClNOS
  • Molecular Weight : 245.75 g/mol

The presence of the chloromethyl group and the sulfanyl moiety contributes to its reactivity and biological interactions.

1. Toxicity Profile

Toxicological studies indicate that 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide exhibits significant acute toxicity. The compound is classified under acute toxicity categories for both oral and dermal exposure:

  • Oral LD50 : Ranges from 2000 mg/kg to 7600 mg/kg in rats.
  • Dermal Toxicity : Classified as Category 3 (H311), indicating moderate toxicity upon skin contact .

2. Pharmacokinetics

The pharmacokinetic profile reveals that after administration, the compound is rapidly absorbed and distributed across various organs, including the liver, kidneys, and brain. Notably, it crosses the placenta in pregnant rats, raising concerns about developmental toxicity .

3. Anticancer Activity

Recent studies suggest that derivatives of compounds similar to 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide exhibit anticancer properties:

  • Mechanism of Action : Induces apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound's ability to inhibit key signaling pathways may contribute to its antitumor effects .
  • Case Study : In a study involving tumor-bearing mice, administration of similar compounds resulted in significant tumor growth suppression, highlighting potential therapeutic applications in oncology .

Table 1: Toxicity Data Summary

EndpointValueReference
Oral LD50 (rats)2000 - 7600 mg/kg
Dermal Toxicity CategoryAcute Toxicity (Category 3)
Skin AbsorptionHigh

Table 2: Anticancer Activity

CompoundCell LineIC50 (μM)Reference
1-{[3-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamideMCF-7 (breast cancer)25.72 ± 3.95
Related CompoundNSCLCEnhanced apoptosis

Discussion

The biological activity of 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide suggests a dual nature—significant toxicity coupled with potential therapeutic benefits. Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in cancer therapy, although its toxicological profile necessitates careful evaluation.

Q & A

Q. What are the standard synthetic routes for 1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide, and how are intermediates stabilized?

  • Methodological Answer : A common approach involves reacting 3-(chloromethyl)aniline derivatives with sulfanylating agents in polar aprotic solvents like N,N-dimethylformamide (DMF). For example:
  • Step 1 : React 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran (THF) to deprotonate the amine .

  • Step 2 : Add methanesulfonyl chloride (or analogous sulfanyl donors) to form the sulfonamide intermediate.

  • Step 3 : Introduce the N,N-dimethylformamide moiety via nucleophilic substitution or condensation reactions under anhydrous conditions to avoid hydrolysis of the chloromethyl group .

  • Stabilization : Moisture-sensitive intermediates require inert atmospheres (e.g., nitrogen) and anhydrous solvents. Additives like potassium iodide (KI) can accelerate substitutions .

    • Data Table : Synthesis Conditions Comparison
IntermediateSolventReagentsYieldKey Reference
3-(Chloromethyl)anilineTHFTriethylamine, methanesulfonyl chloride~70%
Sulfanyl-DMF derivativeDMFKI, K₂CO₃, 25–80°C65–85%

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.8–3.1 ppm (N,N-dimethyl groups), δ 4.5–4.7 ppm (chloromethyl -CH₂Cl), and δ 7.2–7.8 ppm (aromatic protons) .
  • ¹³C NMR : Signals for sulfonyl-S (δ 110–115 ppm) and DMF carbonyl (δ 165–170 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹), C=O (~1670 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 283 for [M+H]⁺) and fragmentation patterns confirm the sulfanyl and chloromethyl groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What competing reaction pathways occur during sulfanyl group introduction, and how are they mitigated?

  • Methodological Answer :
  • Competing Pathways :

Oxidation : The sulfanyl (-S-) group may oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under aerobic conditions .

Nucleophilic Displacement : The chloromethyl group (-CH₂Cl) can undergo unintended substitutions with solvents (e.g., DMF) or bases (e.g., K₂CO₃) .

  • Mitigation Strategies :
  • Use degassed solvents and inert atmospheres to prevent oxidation .
  • Optimize reaction temperature (e.g., 25–40°C) and stoichiometry to favor sulfanyl over side reactions .
  • Monitor progress via TLC or in-situ IR to detect intermediates .

Q. How do solvent choices (e.g., DMF vs. THF) influence reaction efficiency and product purity?

  • Methodological Answer :
  • DMF : Enhances nucleophilicity of amines/sulfides due to high polarity. However, it may participate in side reactions (e.g., formamide decomposition at >80°C) .

  • THF : Suitable for moisture-sensitive steps but limits solubility of aromatic intermediates, reducing reaction rates .

  • Optimization : Mixed solvents (e.g., DMF:THF = 1:3) balance polarity and stability. Additives like KI improve chloromethyl reactivity .

    • Data Table : Solvent Impact on Reaction Metrics
SolventReaction Time (h)Yield (%)Purity (%)Reference
DMF4–675–8590–95
THF8–1260–7085–90

Q. What strategies optimize yield in the presence of moisture-sensitive intermediates?

  • Methodological Answer :
  • Anhydrous Conditions : Use molecular sieves or distillation to dry solvents. Pre-purge glassware with nitrogen .
  • Protective Groups : Temporarily protect reactive sites (e.g., silyl ethers for -OH groups) during sulfanylations .
  • Catalysts : Add KI or tetrabutylammonium iodide (TBAI) to accelerate substitutions, reducing exposure time to moisture .
  • Workup : Quench reactions with ice-cold water to precipitate products and minimize hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Reactant of Route 2
1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide

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